Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone

説明

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound that can be associated with a family of cyclopropyl aryl ketones, which are characterized by a three-membered cyclopropane ring attached to an aryl group through a ketone functional group. These compounds are of interest due to their reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of cyclopropyl aryl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl aryl ketones, can be synthesized and used in Diels-Alder reactions to create complex structures, as described in the synthesis of chiral cyclopropenyl ketones . Additionally, 1,1-cyclopropane aminoketones, which are structurally similar, can be synthesized from α-amino aryl ketones and vinyl sulfonium salts, providing a pathway to synthesize related compounds like 2-benzoyl quinolines . Another method involves the reaction of cyclopropyl aryl ketones with alpha-ketoesters to prepare 5,6-dihydropyran-2-ones, showcasing the versatility of these compounds in synthesis .

Molecular Structure Analysis

The molecular structure of cyclopropyl aryl ketones is characterized by the presence of a strained cyclopropane ring, which imparts unique reactivity to these molecules. The synthesis of 2-ethenylcyclopropyl aryl ketones via intramolecular SN2-like displacement demonstrates the influence of the cyclopropane ring on molecular reactivity and structure . The dimerization of cyclopropyl ketones and their reactions with enones to form five-membered rings further exemplify the structural dynamics of these compounds .

Chemical Reactions Analysis

Cyclopropyl aryl ketones participate in a variety of chemical reactions due to the strained nature of the cyclopropane ring. For example, they can undergo ring-opening cycloisomerization to yield different heterocyclic products, such as 4H-pyrans and various substituted furans . A domino carbocationic rearrangement of aryl cyclopropyl ketones can lead to the formation of complex structures like 1H-cyclopenta[c]carbazoles . Acid-catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones is another reaction pathway that leads to substituted cyclopentanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl aryl ketones are influenced by the cyclopropane ring and the aryl group. The photochemical synthesis of highly functionalized cyclopropyl ketones demonstrates the sensitivity of these compounds to light, which can be exploited to induce cyclization reactions . The reactivity of these ketones in various chemical reactions, such as Diels-Alder reactions , ring-opening , and dimerization , highlights their potential as intermediates in organic synthesis.

科学的研究の応用

Diels-Alder Reactions

Cyclopropyl ketones, including those related to Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone, show significant potential in Diels-Alder reactions. These ketones are highly reactive dienophiles and can engage a range of cyclic dienes and 2,3-dimethylbutadiene, allowing for versatile synthetic applications (Fisher, Smith & Fox, 2013).

Carbon-Carbon Bond Formation

The cyclization of cyclopropane-related ketones to form benzenes, which involves cyclopropane cleavage followed by aromatization, represents an innovative silver-catalyzed addition of a ketone to an allylic C-H bond. This process demonstrates an unusual non-carbonyl ene reaction, highlighting the versatility of cyclopropyl ketones in organic synthesis (Pati & Liu, 2012).

Cyclopropanation and Carbene Precursors

Cyclopropyl ketones serve as valuable precursors for cyclopropanation and carbene generation. The deoxygenation of diketones to reveal carbenes, which cyclize with a pendant N-allyl, transforms bench-stable precursors into high-yield and regioselective products. This process underscores the utility of cyclopropyl ketones in generating diverse organic structures (Schilter, 2021).

Synthesis of Functionalized Compounds

The use of cyclopropyl ketones in the synthesis of asymmetrically functionalized compounds, like 4H-cyclopenta[2,1-b:3,4-b']dithiophenes, highlights their role in constructing complex organic molecules. This three-step synthetic approach demonstrates the adaptability of cyclopropyl ketones in organic chemistry (Van Mierloo et al., 2010).

Asymmetric Synthesis

Cyclopropyl ketones facilitate asymmetric synthesis, as seen in the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones. This process, catalyzed by chiral gold(I) species, highlights the potential of cyclopropyl ketones in producing optically active compounds (Yanqing Zhang & Junliang Zhang, 2012).

Novel Synthetic Routes

Cyclopropyl ketones are integral in developing novel synthetic routes, such as the synthesis of substituted dihydrofuro[3,2-c]pyridines. These routes showcase the versatility of cyclopropyl ketones in forming complex heterocyclic structures (Huang, Zhang, Liang & Dong, 2012).

特性

IUPAC Name |

1-cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-3-4-11(2)13(9-10)7-8-14(15)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDLITUPKUCMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644765 | |

| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone | |

CAS RN |

898754-16-0 | |

| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

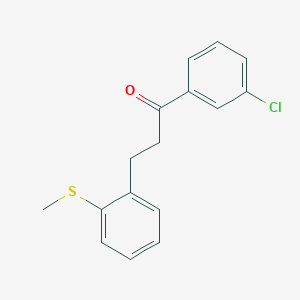

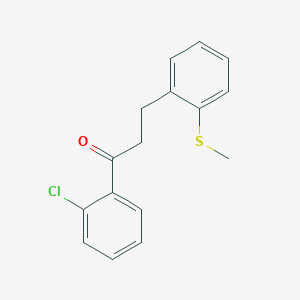

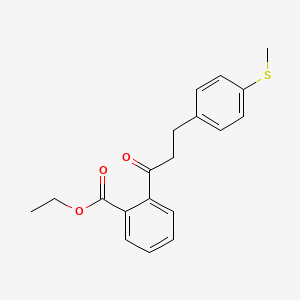

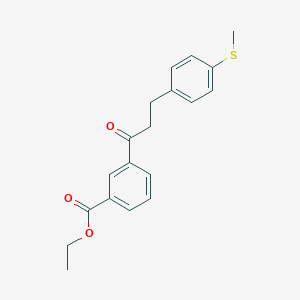

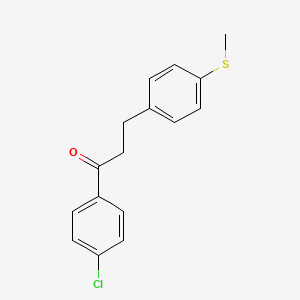

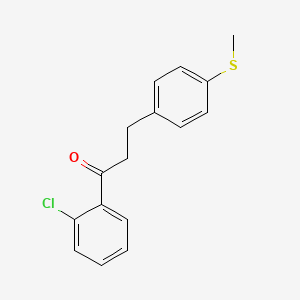

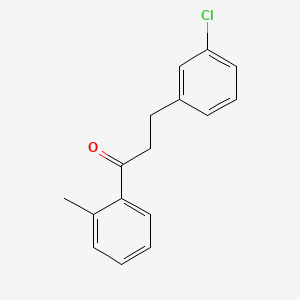

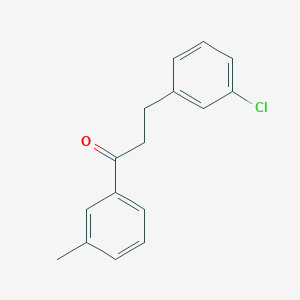

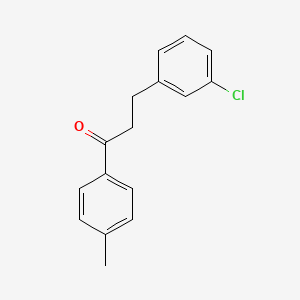

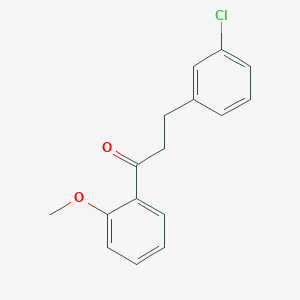

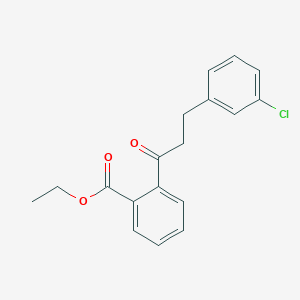

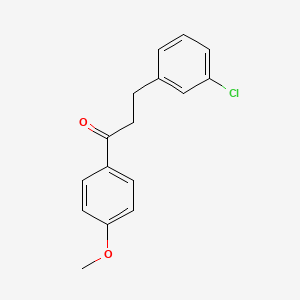

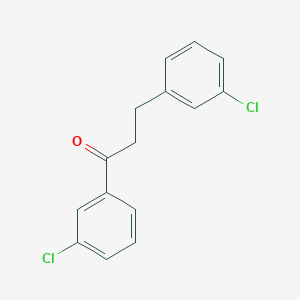

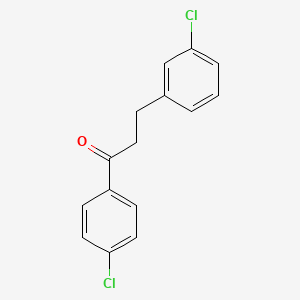

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。